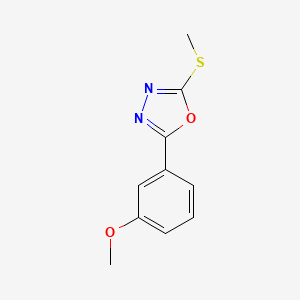
2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole
Descripción general
Descripción
2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Anticonvulsive Activity
The compound 2-[(2-alkoxy-3-methoxyphenyl)methyl]-5-arylamino-1,3,4-oxadiazoles, including variations with 3-methoxyphenyl, have been synthesized and tested for anticonvulsant activity. A specific derivative exhibited significant anticonvulsant potency, demonstrating the potential of these compounds in neurological research and treatment (Tsitsa et al., 1989).
Thermo-physical Properties
Research on the thermo-physical characterization of 1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, has been conducted. This includes studying their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters in different solvents. Such studies are crucial for understanding the physical behavior of these compounds in various environments (Godhani et al., 2013).
Pharmacological Evaluation
1,3,4-oxadiazole and pyrazole novel derivatives, including those with methoxyphenyl groups, have been computationally and pharmacologically evaluated. They have been tested for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlights the potential of these compounds in diverse therapeutic areas (Faheem, 2018).
Corrosion Inhibition
The 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole compound has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid media. Its efficacy exceeds 96.19% under certain conditions, indicating its potential as a protective agent in industrial applications (Bouklah et al., 2006).
Antimicrobial and Antioxidant Activities
Several 1,3,4-oxadiazole derivatives, including those with a 3-fluoro-4-methoxyphenyl moiety, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research contributes to the development of new pharmacological agents with potential applications in treating infections and oxidative stress-related conditions (Dinesha et al., 2014).
Antiglycation Potential
The synthesis and evaluation of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives for their antiglycation activity have been explored. This research is significant for developing new antidiabetic drugs and understanding the role of these compounds in managing diabetes-related complications (Taha et al., 2015).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-5-3-4-7(6-8)9-11-12-10(14-9)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOXLDLTKGFYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)
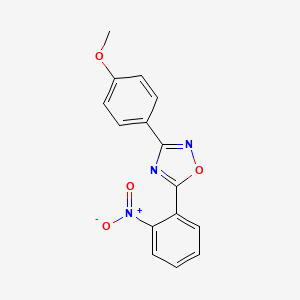
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
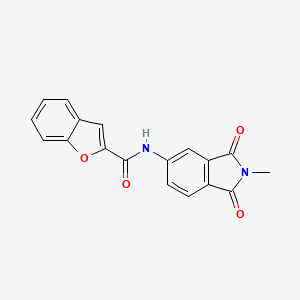
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)

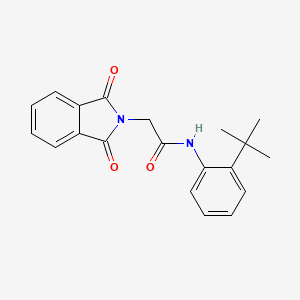
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
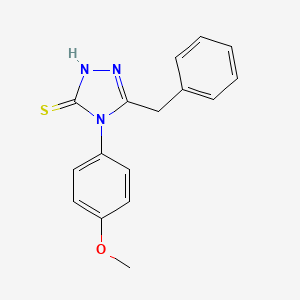


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
